
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl ester group at the nitrogen atom, a nitro group at the 3-position, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 1H-pyrrole-1-carboxylate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Esterification: The nitrated pyrrole is then reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for ester hydrolysis.
Major Products Formed
Reduction: Formation of tert-Butyl 3-amino-1H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives.
Hydrolysis: Formation of 3-nitro-1H-pyrrole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nitro and ester groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst or reducing agent.
Substitution: The nitro group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Hydrolysis: The ester group is cleaved by the addition of water, catalyzed by an acid or base, resulting in the formation of a carboxylic acid.
Comparison with Similar Compounds
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the nitro group and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a more complex structure and is used in different types of chemical reactions and applications.
3-nitro-1H-pyrrole-1-carboxylate: This compound lacks the tert-butyl ester group and has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
1881322-34-4 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
tert-butyl 3-nitropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h4-6H,1-3H3 |
InChI Key |
VNQWHGKCPXVNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


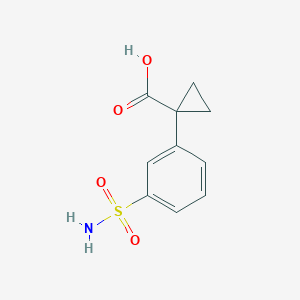
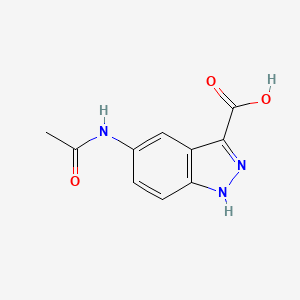
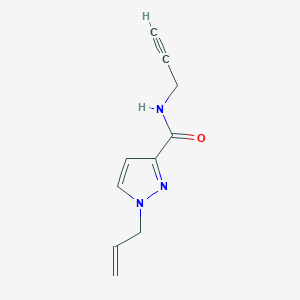
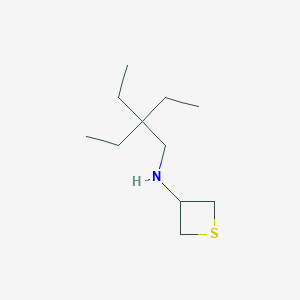
![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
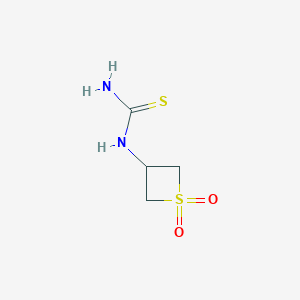
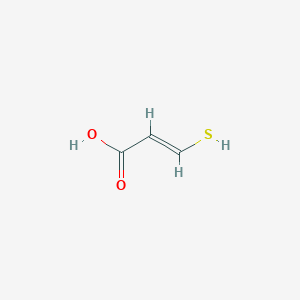





![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)

